molecular formula C42H82NO8P B12297814 Acti-flow 68-sb

Acti-flow 68-sb

Cat. No.: B12297814
M. Wt: 760.1 g/mol
InChI Key: RRVPPYNAZJRZFR-QZQOTICOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphatidylcholines can be mechanically or chemically extracted using hexane from sources like egg yolk or soybeans . The extraction process involves the separation of phosphatidylcholine from other components through a series of steps including solvent extraction, filtration, and purification.

Industrial Production Methods

In industrial settings, phosphatidylcholines are produced commercially through a combination of mechanical and chemical extraction methods. The process typically involves the use of solvents like hexane to extract the compound from natural sources, followed by purification steps to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Phosphatidylcholines undergo various chemical reactions, including:

    Oxidation: Phosphatidylcholines can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: Reduction reactions can convert phosphatidylcholines into their corresponding alcohols.

    Substitution: Substitution reactions can occur at the choline headgroup, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Hydroperoxides and other oxidation products.

    Reduction: Alcohol derivatives of phosphatidylcholines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phosphatidylcholines have a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying membrane dynamics and interactions.

    Biology: Essential component of cell membranes, involved in cell signaling and membrane fluidity.

    Medicine: Used in drug delivery systems to enhance the bioavailability of drugs.

    Industry: Employed as an emulsifier in food and cosmetic products.

Mechanism of Action

Phosphatidylcholines exert their effects primarily through their role in biological membranes. They contribute to membrane fluidity and are involved in cell signaling pathways. The choline headgroup can interact with various proteins and receptors, influencing cellular processes .

Comparison with Similar Compounds

Phosphatidylcholines can be compared with other similar compounds such as:

    Phosphatidylethanolamine: Another major phospholipid in biological membranes, but with an ethanolamine headgroup.

    Phosphatidylserine: Contains a serine headgroup and is involved in cell signaling and apoptosis.

    Phosphatidylinositol: Involved in cell signaling pathways and membrane trafficking.

Phosphatidylcholines are unique due to their choline headgroup, which plays a crucial role in cell signaling and membrane structure .

Properties

Molecular Formula

C42H82NO8P

Molecular Weight

760.1 g/mol

IUPAC Name

[2-hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20+

InChI Key

RRVPPYNAZJRZFR-QZQOTICOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.